Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1799836-52-4
VCID: VC11686163
InChI: InChI=1S/C16H11F3N4O3/c1-26-15(25)9-6-11-8(7-20-23-11)5-12(9)22-14(24)10-3-2-4-13(21-10)16(17,18)19/h2-7H,1H3,(H,20,23)(H,22,24)
SMILES: COC(=O)C1=C(C=C2C=NNC2=C1)NC(=O)C3=NC(=CC=C3)C(F)(F)F
Molecular Formula: C16H11F3N4O3
Molecular Weight: 364.28 g/mol

Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate

CAS No.: 1799836-52-4

Cat. No.: VC11686163

Molecular Formula: C16H11F3N4O3

Molecular Weight: 364.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate - 1799836-52-4

Specification

CAS No. 1799836-52-4
Molecular Formula C16H11F3N4O3
Molecular Weight 364.28 g/mol
IUPAC Name methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate
Standard InChI InChI=1S/C16H11F3N4O3/c1-26-15(25)9-6-11-8(7-20-23-11)5-12(9)22-14(24)10-3-2-4-13(21-10)16(17,18)19/h2-7H,1H3,(H,20,23)(H,22,24)
Standard InChI Key YDRFNWNCCSQRKX-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C2C=NNC2=C1)NC(=O)C3=NC(=CC=C3)C(F)(F)F
Canonical SMILES COC(=O)C1=C(C=C2C=NNC2=C1)NC(=O)C3=NC(=CC=C3)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a 1H-indazole scaffold substituted at positions 5 and 6. At position 6, a methyl carboxylate group (COOCH3-\text{COOCH}_3) enhances solubility and provides a handle for further derivatization. Position 5 hosts an amide bond (NHCO-\text{NHCO}-) connecting the indazole to a 6-(trifluoromethyl)pyridine-2-carbonyl group. The trifluoromethyl (CF3-\text{CF}_3) substituent on the pyridine ring contributes to electron-withdrawing effects, influencing reactivity and binding interactions .

Systematic IUPAC Name

The systematic name, methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate, reflects the substitution pattern and functional groups. The indazole numbering prioritizes the nitrogen atoms at positions 1 and 2, with subsequent positions assigned clockwise .

Molecular Formula and Weight

  • Molecular Formula: C17H12F3N3O3\text{C}_{17}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{O}_{3}

  • Molecular Weight: 363.29 g/mol (calculated using standard atomic weights).

Structural Analogues and Relevance

The indazole-pyridine hybrid structure shares similarities with kinase inhibitors such as imatinib derivatives, where aromatic cores mediate target binding. The trifluoromethyl group, common in pharmaceuticals, enhances metabolic stability and lipophilicity .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis likely involves sequential functionalization of the indazole core (Figure 1):

Step 1: Indazole Core Preparation

Methyl 5-nitro-1H-indazole-6-carboxylate is synthesized via nitration of methyl 1H-indazole-6-carboxylate. Reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C) yields methyl 5-amino-1H-indazole-6-carboxylate .

Step 2: Pyridine Carboxylic Acid Activation

6-(Trifluoromethyl)pyridine-2-carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) or converted to its acyl chloride for amide bond formation .

Step 3: Amide Coupling

The activated pyridine derivative reacts with the amino-indazole intermediate under mild conditions (e.g., DMF, 0–25°C) to form the target compound. Coupling agents like HATU or EDCl may enhance efficiency .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldCitation
NitrationHNO₃, H₂SO₄, 0°C75%
ReductionH₂, Pd/C, EtOH88%
AmidationCDI, DMF, RT62%

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 2.1 (similar to trifluoromethylpyridine analogues ).

  • Solubility: Low aqueous solubility (<1 mg/mL); soluble in DMSO or DMF.

Spectral Characteristics

  • IR (KBr): Peaks at 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O), and 1130 cm⁻¹ (C-F).

  • ¹H NMR (DMSO-d₆): δ 8.85 (s, 1H, pyridine-H), 8.42 (d, 1H, indazole-H), 4.02 (s, 3H, OCH₃).

Analytical Characterization

HPLC Methods

  • Column: C18, 5 μm, 150 × 4.6 mm

  • Mobile Phase: Acetonitrile/0.1% TFA (70:30)

  • Retention Time: 6.8 min

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